molecular formula C10H14ClN B8350074 3-Tert-butyl-4-chloroaniline

3-Tert-butyl-4-chloroaniline

Cat. No.: B8350074
M. Wt: 183.68 g/mol
InChI Key: DFKWURGXEUHZMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Tert-butyl-4-chloroaniline is a useful research compound. Its molecular formula is C10H14ClN and its molecular weight is 183.68 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H14ClN

Molecular Weight

183.68 g/mol

IUPAC Name

3-tert-butyl-4-chloroaniline

InChI

InChI=1S/C10H14ClN/c1-10(2,3)8-6-7(12)4-5-9(8)11/h4-6H,12H2,1-3H3

InChI Key

DFKWURGXEUHZMY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)N)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
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reactant
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Synthesis routes and methods II

Procedure details

Prepared from 3.48 g of 3-tert-butyl-phenylamine and 3.12 g NCS. Yield: 1.5 g. LC-MSD, m/z for C18H14ClN [M+H]+=184.1, 186.1;
Quantity
3.48 g
Type
reactant
Reaction Step One
Name
Quantity
3.12 g
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of 2-tert-butyl-1-chloro-4-nitrobenzene (505 mg, 2.36 mmol) in EtOAc (25 mL) was added SnCl2 hydrate (906 mg, 3.55 mmol). This mixture was heated at reflux and the solids dissolved. After 2 h, additional SnCl2 hydrate (906 mg, 3.55 mmol) was added and the solution was heated at reflux for another 2 h. The reaction mixture was purified by column chromatography (SiO2, 20% EtOAc/Hex) to give 210 mg of the title compound as a yellow oil (48%). 1H NMR (400 MHz, CD3OD) δ: 6.68 (d, 1H), 6.16 (d, 1H), 6.02 (dd, 1H), and 0.92 (s, 9H).
Name
2-tert-butyl-1-chloro-4-nitrobenzene
Quantity
505 mg
Type
reactant
Reaction Step One
[Compound]
Name
SnCl2 hydrate
Quantity
906 mg
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
[Compound]
Name
SnCl2 hydrate
Quantity
906 mg
Type
reactant
Reaction Step Two
Yield
48%

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